molecular formula C14H8Cl2N2O2S B4409716 5-(2,3-dichlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide

5-(2,3-dichlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide

Cat. No.: B4409716
M. Wt: 339.2 g/mol
InChI Key: PMGXJFDCQHGUCT-UHFFFAOYSA-N
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Description

5-(2,3-dichlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a thiazole ring, a furan ring, and a dichlorophenyl group

Properties

IUPAC Name

5-(2,3-dichlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O2S/c15-9-3-1-2-8(12(9)16)10-4-5-11(20-10)13(19)18-14-17-6-7-21-14/h1-7H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGXJFDCQHGUCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dichlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under basic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using 2,3-dichlorobenzene and a suitable nucleophile.

    Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones under acidic conditions.

    Coupling Reactions: The final step involves coupling the thiazole and furan rings with the dichlorophenyl group using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Raw Material Preparation: Ensuring the purity and availability of starting materials such as thiourea, α-haloketones, and 2,3-dichlorobenzene.

    Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and minimize by-products.

    Purification: Using techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-dichlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound to its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

5-(2,3-dichlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and photovoltaic materials.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-(2,3-dichlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes such as cyclooxygenase (COX) or kinases involved in cell signaling pathways.

    Pathways Involved: It can modulate pathways such as the inflammatory response or cell proliferation by inhibiting key enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichlorophenyl derivatives: Compounds such as 2,3-dichlorophenylpiperazine and 2,3-dichlorophenylpyridine share structural similarities.

    Thiazole derivatives: Compounds like thiazole-2-carboxamide and thiazole-4-carboxamide have similar thiazole rings.

    Furan derivatives: Compounds such as furfurylamine and furfural share the furan ring structure.

Uniqueness

5-(2,3-dichlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide is unique due to the combination of its dichlorophenyl, thiazole, and furan rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets and exhibit diverse biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,3-dichlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide
Reactant of Route 2
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5-(2,3-dichlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide

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